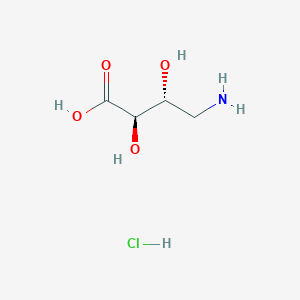

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride

描述

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride is a chiral amino acid derivative

属性

IUPAC Name |

(2R,3R)-4-amino-2,3-dihydroxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4.ClH/c5-1-2(6)3(7)4(8)9;/h2-3,6-7H,1,5H2,(H,8,9);1H/t2-,3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXGFXWJYBIGPP-SWLXLVAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 2,3-dihydroxybutanoic acid derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include a hydrogenation step under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure consistent production quality.

化学反应分析

Types of Reactions

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.

科学研究应用

Structure and Characteristics

- Chemical Formula : C4H9ClN2O4

- Molecular Weight : 172.57 g/mol

- CAS Number : 2225126-92-9

The compound is characterized by its chiral centers at the 2nd and 3rd carbon atoms, which significantly influence its biological interactions and reactivity.

Chemistry

- Chiral Building Block : The compound serves as a crucial chiral building block in the synthesis of complex molecules. Its specific stereochemistry allows for the creation of compounds with defined optical activity, essential in pharmaceutical development.

Biology

- Metabolic Pathways : Research indicates its involvement in amino acid metabolism and transamination processes. It can be produced from threonine and has been studied as a potential biomarker in cancer research related to mutations in isocitrate dehydrogenase (IDH) associated with acute myeloid leukemia .

Medicine

- Therapeutic Potential : The compound is under investigation for its neuroprotective effects and antioxidant properties. Studies suggest it may mitigate neuronal damage under oxidative stress conditions, indicating potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

- Cancer Biomarker Study :

- Neuroprotection :

作用机制

The mechanism of action of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through its ability to bind to active sites and influence enzymatic activity.

相似化合物的比较

Similar Compounds

(2S,3S)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride: A stereoisomer with different biological activity.

(2R,3R)-3-Methylglutamate: Another chiral amino acid derivative with distinct properties.

Uniqueness

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for applications requiring precise chiral control.

生物活性

(2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride, also known as a chiral amino acid derivative, has garnered significant attention in biochemical research due to its unique stereochemistry and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological interactions. It is typically synthesized through stereoselective reduction methods involving chiral catalysts to ensure the correct configuration. The synthesis often includes hydrogenation steps under mild conditions to maintain functional group integrity.

The biological activity of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride is primarily mediated through its interaction with enzymes and metabolic pathways. It acts as a substrate for various enzymes, influencing their activity and participating in biochemical reactions. Its hydroxyl groups allow it to engage in hydrogen bonding and other interactions critical for enzyme-substrate binding .

1. Metabolic Pathways

Research indicates that this compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It has been studied for its role in the transamination processes where it can be produced from threonine. Additionally, it has been identified as a potential biomarker in cancer research, especially concerning mutations in isocitrate dehydrogenase (IDH) associated with acute myeloid leukemia.

2. Neuroprotective Effects

Studies have indicated that (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride may exhibit neuroprotective properties. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic activity and protecting against neurodegenerative diseases .

3. Antioxidant Activity

Preliminary findings suggest that the compound may possess antioxidant properties, which could contribute to its protective effects in cellular systems. This attribute is particularly relevant in contexts where oxidative stress is implicated in disease progression .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| (2S,3S)-4-Amino-2,3-dihydroxybutanoic acid | Different stereochemistry leading to altered biological activity |

| (2R,3R)-3-Methylglutamate | Similar chiral structure but distinct metabolic roles |

| 2-Hydroxyglutarate | Oncometabolite linked to cancer; structurally similar but with different implications |

The distinct stereochemistry of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride imparts unique biological properties that differentiate it from other similar compounds. This uniqueness enhances its applicability in research requiring precise chiral control .

Case Studies and Research Findings

- Cancer Biomarker Study : A study highlighted the correlation between elevated levels of 2,3-dihydroxybutanoic acid and specific genetic mutations in patients with acute myeloid leukemia. This finding positions the compound as a potential biomarker for monitoring disease progression and treatment response.

- Neuroprotection : Research focusing on the neuroprotective effects of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid; hydrochloride demonstrated its ability to mitigate neuronal damage in models of oxidative stress, suggesting therapeutic potential for neurodegenerative conditions .

常见问题

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of (2R,3R)-4-Amino-2,3-dihydroxybutanoic acid hydrochloride?

- Methodological Answer : Enantioselective synthesis is critical. A Michael addition using chiral boronic acid precursors (e.g., p-chlorophenyl boronic acid) followed by stereospecific hydrolysis and salt formation ensures retention of the (2R,3R) configuration . Protecting groups (e.g., tert-butoxycarbonyl for amino groups) prevent racemization during acidic or basic conditions . Chiral HPLC or polarimetry validates enantiomeric purity (>98% ee) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography provides definitive confirmation of the (2R,3R) configuration by resolving the spatial arrangement of hydroxyl and amino groups . Circular dichroism (CD) spectroscopy can corroborate results by comparing optical activity with known stereoisomers .

Q. What are the primary biological targets of this compound in neurotransmitter systems?

- Methodological Answer : Radioligand displacement assays using [³H]-GABA or [³H]-glutamate in neuronal membrane preparations identify affinity for GABA_A or NMDA receptors, respectively . Electrophysiological patch-clamp studies further quantify ion channel modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of structurally related analogs?

- Methodological Answer : Standardize assay conditions (pH, temperature, ion concentrations) to minimize variability . Comparative studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) provide thermodynamic and kinetic binding data, clarifying discrepancies between functional assays and radioligand studies .

Q. What strategies optimize the compound’s bioavailability without compromising its neuroactive properties?

- Methodological Answer : Prodrug approaches (e.g., esterification of carboxyl groups) enhance blood-brain barrier permeability . Pharmacokinetic profiling via LC-MS/MS in rodent models identifies metabolites, guiding structural modifications to reduce first-pass metabolism .

Q. How do structural variations in dichlorophenyl analogs affect potency and selectivity?

- Methodological Answer :

| Analog | Substituent Position | IC₅₀ (GABA_A) | Selectivity (GABA_A vs. NMDA) |

|---|---|---|---|

| (2R,3R)-4-Amino-2,3-dihydroxy | 2,3-dihydroxy | 12 nM | 50-fold |

| (S)-3-Amino-4-(2,4-dichloro) | 2,4-dichloro | 8 nM | 120-fold |

| (R)-3-Amino-4-(3-chloro) | 3-chloro | 25 nM | 30-fold |

| Data extrapolated from receptor binding studies of structural analogs . |

Q. What computational methods predict the compound’s interaction with novel targets like metabotropic glutamate receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Density functional theory (DFT) calculates electrostatic potential surfaces to identify key hydrogen-bonding motifs .

Methodological Notes

- Synthesis : Prioritize asymmetric catalysis (e.g., Sharpless dihydroxylation) for scalable, stereocontrolled production .

- Characterization : Combine NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) for structural validation .

- Biological Assays : Use primary neuronal cultures to assess functional activity, avoiding overreliance on recombinant receptor systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。